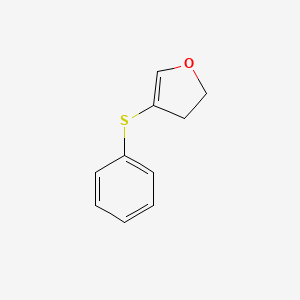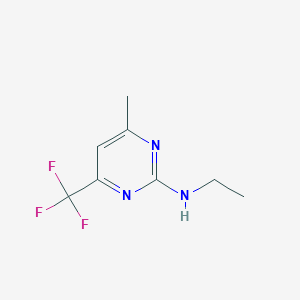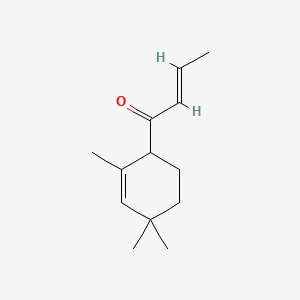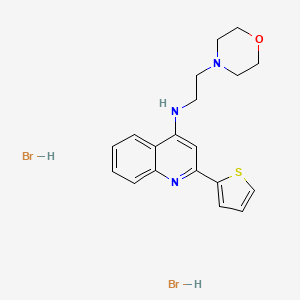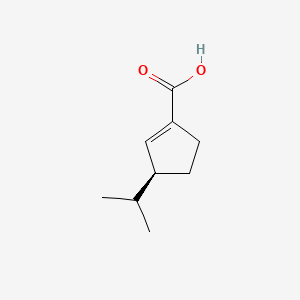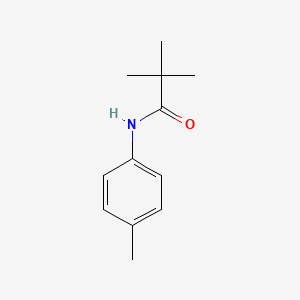
N~1~,N~2~-didecylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-didecylethanediamide is an organic compound with the molecular formula C22H44N2O2 It is characterized by the presence of two decyl groups attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-didecylethanediamide typically involves the reaction of decylamine with ethyl chloroformate, followed by the addition of ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Decylamine Reaction: Decylamine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate decyl carbamate.
Addition of Ethylenediamine: The intermediate is then reacted with ethylenediamine to form N1,N~2~-didecylethanediamide.
Industrial Production Methods
Industrial production of N1,N~2~-didecylethanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-didecylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of N1,N~2~-didecylethanediamide.
Reduction: Reduced forms of the compound, potentially leading to the formation of primary amines.
Substitution: Substituted amide derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N~1~,N~2~-didecylethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biological systems, including as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~2~-didecylethanediamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membranes, or interaction with DNA.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~2~-dimethylethanediamide: A similar compound with methyl groups instead of decyl groups.
N~1~,N~2~-diphenylethanediamide: Contains phenyl groups instead of decyl groups.
N~1~,N~2~-dimesitylethanediamide: Features mesityl groups instead of decyl groups.
Uniqueness
N~1~,N~2~-didecylethanediamide is unique due to its long alkyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic properties or specific molecular interactions.
Propiedades
Número CAS |
10266-11-2 |
|---|---|
Fórmula molecular |
C22H44N2O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
N,N'-didecyloxamide |
InChI |
InChI=1S/C22H44N2O2/c1-3-5-7-9-11-13-15-17-19-23-21(25)22(26)24-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26) |
Clave InChI |
MUNPUTOESFSWAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)C(=O)NCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



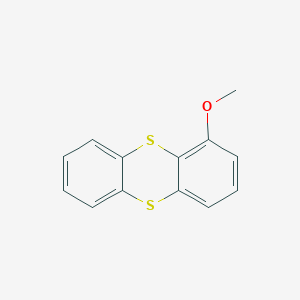


![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)


